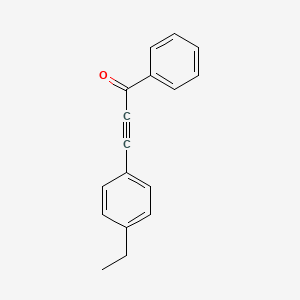
1-Phenyl-3-(4-ethylphenyl)prop-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(4-ethylphenyl)prop-2-yn-1-one is an organic compound that belongs to the class of ynones, which are characterized by the presence of a carbon-carbon triple bond conjugated with a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(4-ethylphenyl)prop-2-yn-1-one can be synthesized through the acylation of terminal alkynes with N-acylbenzotriazole in the presence of zinc chloride as a catalyst. The reaction is typically carried out in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), which facilitates the reaction and allows for the recovery and reuse of the ionic liquid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable synthetic routes such as the one mentioned above. The use of ionic liquids and catalytic systems can be optimized for large-scale production to ensure high yields and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-3-(4-ethylphenyl)prop-2-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(4-ethylphenyl)prop-2-yn-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(4-ethylphenyl)prop-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triple bond and carbonyl group allow it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenylprop-2-yn-1-one: Similar structure but lacks the ethyl group on the phenyl ring.
3-Phenyl-1-p-tolyl-propynone: Similar structure with a methyl group instead of an ethyl group.
1-Phenyl-2-propyn-1-one: Lacks the additional phenyl ring.
Uniqueness
1-Phenyl-3-(4-ethylphenyl)prop-2-yn-1-one is unique due to the presence of both a phenyl and an ethyl-substituted phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may provide distinct advantages in specific applications, such as increased binding affinity or selectivity for certain targets .
Eigenschaften
Molekularformel |
C17H14O |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
3-(4-ethylphenyl)-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C17H14O/c1-2-14-8-10-15(11-9-14)12-13-17(18)16-6-4-3-5-7-16/h3-11H,2H2,1H3 |
InChI-Schlüssel |
NLLZTGOLECLCQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hydroxy-6-(2-hydroxynaphthalen-1-yl)-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14114525.png)

![(2S,10S,11S,13R,14S,15S)-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B14114532.png)

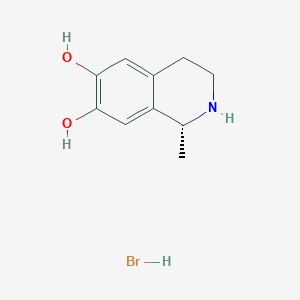
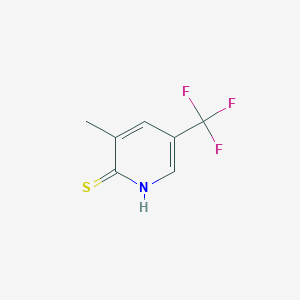
![N'-(4-fluorophenyl)-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide](/img/structure/B14114556.png)
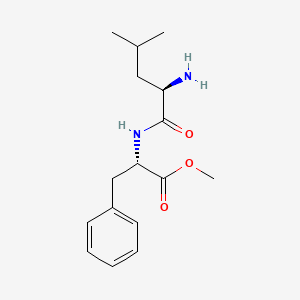

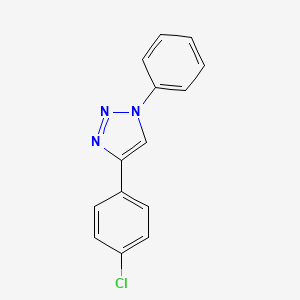

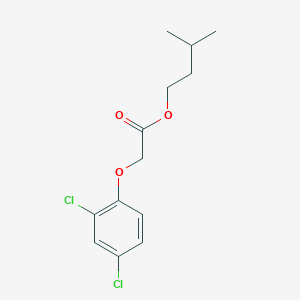
![3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14114585.png)
![8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14114591.png)
